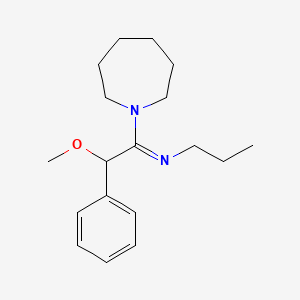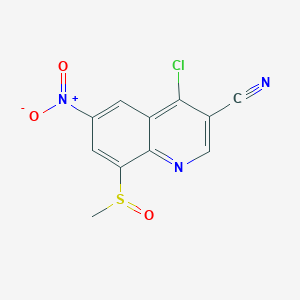
3-Quinolinecarbonitrile, 4-chloro-8-(methylsulfinyl)-6-nitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Quinolinecarbonitrile, 4-chloro-8-(methylsulfinyl)-6-nitro- is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a nitrile group at the 3-position, a chloro group at the 4-position, a methylsulfinyl group at the 8-position, and a nitro group at the 6-position on the quinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Quinolinecarbonitrile, 4-chloro-8-(methylsulfinyl)-6-nitro- typically involves multi-step organic reactions. One common approach is to start with a quinoline derivative and introduce the nitrile, chloro, methylsulfinyl, and nitro groups through various substitution and oxidation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters and can handle large volumes of reactants, making the process more efficient and scalable.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methylsulfinyl group can undergo further oxidation to form a sulfone group.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used for oxidation reactions.
Reduction: Reducing agents such as iron powder or tin(II) chloride in acidic conditions are commonly used for nitro group reduction.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate to facilitate the reaction.
Major Products Formed
Oxidation: Formation of 3-Quinolinecarbonitrile, 4-chloro-8-(methylsulfonyl)-6-nitro-.
Reduction: Formation of 3-Quinolinecarbonitrile, 4-chloro-8-(methylsulfinyl)-6-amino-.
Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
3-Quinolinecarbonitrile, 4-chloro-8-(methylsulfinyl)-6-nitro- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Quinolinecarbonitrile, 4-chloro-8-(methylsulfinyl)-6-nitro- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitro and chloro groups can enhance its binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Similar Compounds
- 3-Quinolinecarbonitrile, 4-chloro-8-methoxy-
- 3-Quinolinecarbonitrile, 4-chloro-8-fluoro-7-methoxy-
- 3-Quinolinecarbonitrile, 2-amino-4-chloro-8-methoxy-
Uniqueness
3-Quinolinecarbonitrile, 4-chloro-8-(methylsulfinyl)-6-nitro- is unique due to the presence of the methylsulfinyl and nitro groups, which can significantly influence its chemical reactivity and biological activity. These functional groups can enhance its potential as a versatile intermediate in organic synthesis and as a candidate for drug development.
Properties
Molecular Formula |
C11H6ClN3O3S |
|---|---|
Molecular Weight |
295.70 g/mol |
IUPAC Name |
4-chloro-8-methylsulfinyl-6-nitroquinoline-3-carbonitrile |
InChI |
InChI=1S/C11H6ClN3O3S/c1-19(18)9-3-7(15(16)17)2-8-10(12)6(4-13)5-14-11(8)9/h2-3,5H,1H3 |
InChI Key |
DHHCDQNETLXTHJ-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)C1=CC(=CC2=C(C(=CN=C12)C#N)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


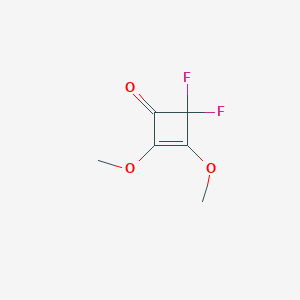
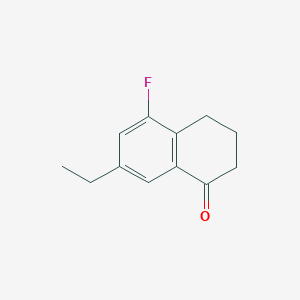
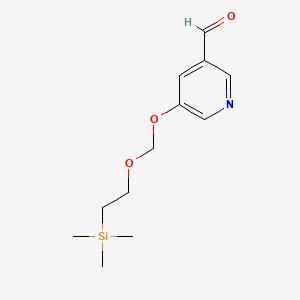

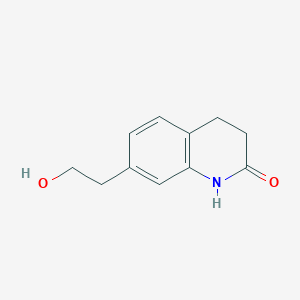
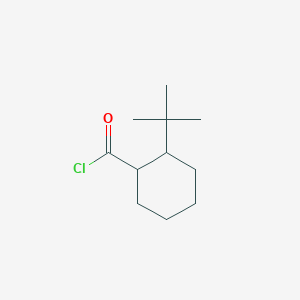

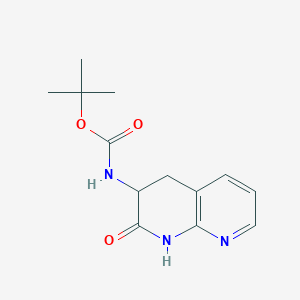
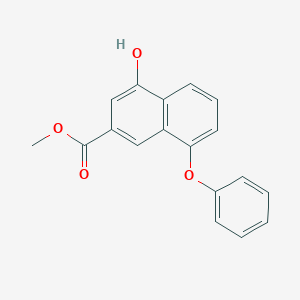

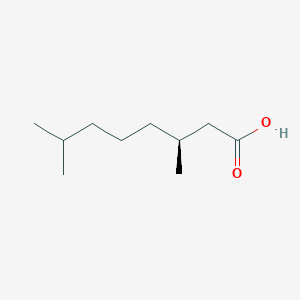
![1-Chloroimidazo[1,5-d][1,2,4]triazin-4(3H)-one](/img/structure/B13943308.png)

